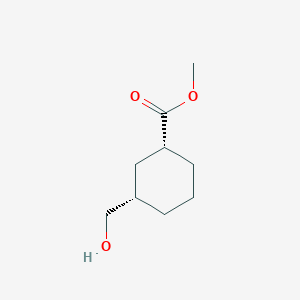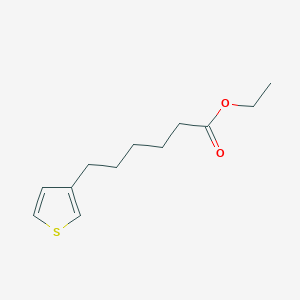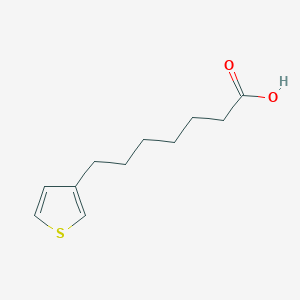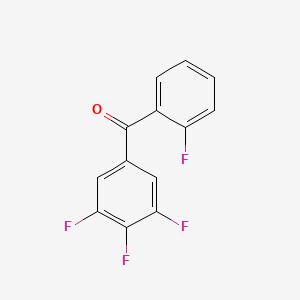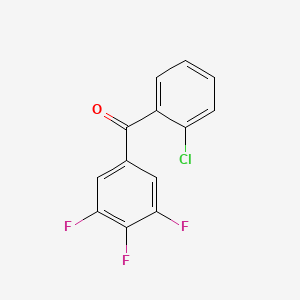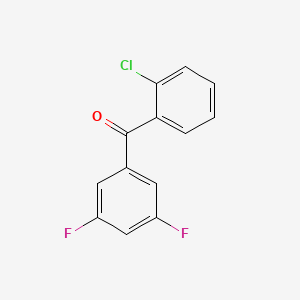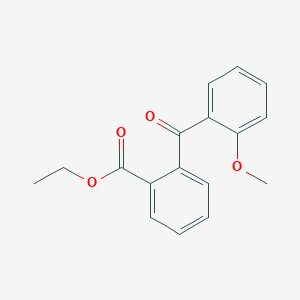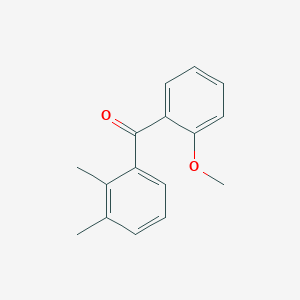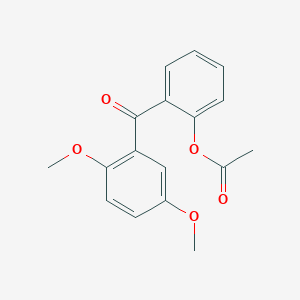
2-(2,5-Dimethoxybenzoyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethoxybenzoyl)phenyl acetate is an organic compound1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
While there are no specific synthesis methods available for 2-(2,5-Dimethoxybenzoyl)phenyl acetate, related compounds such as 2,5-dimethoxy phenylethylamine and 2,5-dimethoxy phenylacetic acid have been synthesized23. These methods could potentially be adapted for the synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate.
Molecular Structure Analysis
The molecular formula of 2-(2,5-Dimethoxybenzoyl)phenyl acetate is C17H16O51. Its molecular weight is 300.3 g/mol1.
Chemical Reactions Analysis
There are no specific chemical reactions associated with 2-(2,5-Dimethoxybenzoyl)phenyl acetate available. However, related compounds such as phenyl acetate can undergo reactions such as saponification4.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,5-Dimethoxybenzoyl)phenyl acetate are not readily available. However, related compounds such as phenyl acetate have been studied. Phenyl acetate has a flash point of 76 °C / 168.8 °F7.科学的研究の応用
Photophysical and Theoretical Investigations
A study by Perumal et al. (2021) investigated a diarylimidazole derivative with 3,5-dimethoxy phenyl as part of its structure. The research focused on its application as a selective sensor for ferric ion and potential in non-linear optical (NLO) applications. This highlights the relevance of dimethoxybenzoyl compounds in sensor technology and photonic applications.
Structural and Spectral Studies
The work of Ülkü et al. (2003) on N-p-methylbenzyliden-N-phenyl-p,p′-dimethoxybenzoyl acetic acid hydrazide provided insights into the crystal structure of organic derivatives. This kind of research is crucial for understanding the molecular architecture and potential applications of such compounds in various fields.
Photodegradation Studies
Galer and Šket (2015) conducted research on photodegradation of dimethoxy curcuminoids. They found that the position of the methoxy group on the phenyl ring significantly affects the rate of decomposition. This study is essential for understanding the stability and degradation pathways of dimethoxybenzoyl derivatives.
Synthesis and Bioactivity
Jin et al. (2006) focused on synthesizing derivatives involving trimethoxyphenyl and assessing their antiproliferative activities. This research indicates the potential of dimethoxybenzoyl compounds in medicinal chemistry, particularly in cancer research.
Electrochemical Studies
Kowsari et al. (2019) explored the electrochemical properties of derivatives of phenylglycine, showing the significance of dimethoxybenzoyl compounds in enhancing the performance of supercapacitors.
Photoreactive Properties
Research by Bisht et al. (2018) on O-acetylated dimethylphenyl acyloin derivatives underlines the importance of dimethoxybenzoyl compounds in photoreactive applications, especially in the generation of benzofuran derivatives.
Antimicrobial Evaluation
The study of Prakash et al. (2009) on chromanones derivatives demonstrates the antimicrobial potential of compounds with dimethoxybenzoyl structures.
Reactivity in Metal-Catalyzed Processes
Canty et al. (2004) investigated the reactivity of metal complexes with dimethoxybenzoyl compounds, emphasizing their role in metal-catalyzed C-O bond formation processes, relevant in organometallic chemistry.
Safety And Hazards
The safety data and hazards associated with 2-(2,5-Dimethoxybenzoyl)phenyl acetate are not readily available. However, related compounds such as phenyl acetate have safety data available. Phenyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a Category 4 flammable liquid and acute oral toxicity7.
将来の方向性
The future directions for 2-(2,5-Dimethoxybenzoyl)phenyl acetate are not readily available. However, the compound’s potential for research use suggests it could be explored in various scientific studies1.
Please note that while this analysis is comprehensive, it is based on the available information and related compounds. For more specific and detailed information, further research and studies would be required.
特性
IUPAC Name |
[2-(2,5-dimethoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-16-7-5-4-6-13(16)17(19)14-10-12(20-2)8-9-15(14)21-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFHMWGOGLVKJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641605 |
Source


|
| Record name | 2-(2,5-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxybenzoyl)phenyl acetate | |
CAS RN |
890098-92-7 |
Source


|
| Record name | 2-(2,5-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

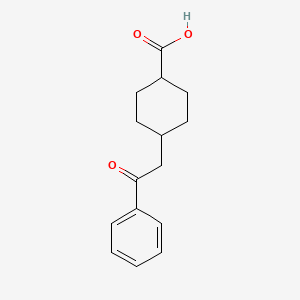
![cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323906.png)
![cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323908.png)
![cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323909.png)
![cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323911.png)
![cis-4-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323912.png)
